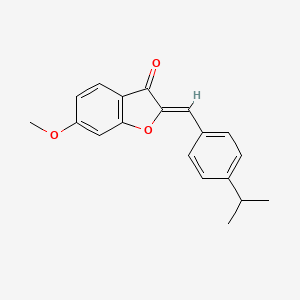
(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H18O3 and its molecular weight is 294.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties. This article reviews the existing literature on its synthesis, characterization, and biological activities, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular structure of this compound can be described as a benzofuran ring system with a methoxy group and an isopropylbenzylidene substituent. The synthesis typically involves the condensation of appropriate benzofuran derivatives with aldehydes or ketones under acidic conditions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzofuran derivatives, including this compound.
- Study Findings : A recent study demonstrated that this compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as Gentamicin and Ketoconazole .
| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 64 | 32 |
| Candida albicans | 128 | 64 |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines.
- Case Study : In vitro assays conducted on HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be 15 µM for HepG-2 cells and 20 µM for MDA-MB-231 cells, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | 15 |
| MDA-MB-231 | 20 |
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases.
- Research Findings : The compound showed notable radical scavenging activity in DPPH assays, with an IC50 value of 25 µM. This suggests its potential as an antioxidant agent, which could be beneficial in therapeutic applications against oxidative stress .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties.
- Interaction with Cellular Targets : Molecular docking studies suggest that it may bind effectively to certain cellular receptors or proteins involved in disease pathways .
特性
IUPAC Name |
(2Z)-6-methoxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12(2)14-6-4-13(5-7-14)10-18-19(20)16-9-8-15(21-3)11-17(16)22-18/h4-12H,1-3H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYSHUVCHMZBHF-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













